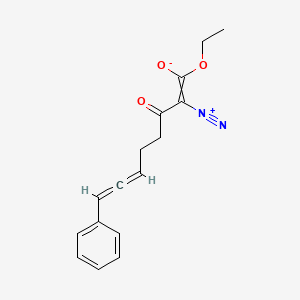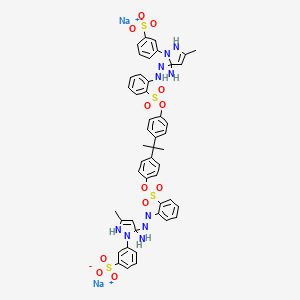
Tetrabromopyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabromopyrazine is a halogenated heterocyclic compound with the molecular formula C4Br4N2 It is a derivative of pyrazine, where four hydrogen atoms are replaced by bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrabromopyrazine can be synthesized through the bromination of pyrazine derivatives. One common method involves the reaction of tetrachloropyrazine with hydrogen bromide at temperatures ranging from 75 to 200°C in an inert solvent such as glacial acetic acid . This method ensures high yields of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct bromination of monobromopyrazine. this method can produce significant amounts of dibromopyrazine and tribromopyrazine isomers . To achieve higher yields of this compound, the reaction conditions are optimized to favor the formation of the tetrasubstituted product.
Análisis De Reacciones Químicas
Types of Reactions: Tetrabromopyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: this compound can be reduced to form less brominated pyrazine derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base and an appropriate solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are substituted pyrazine derivatives where one or more bromine atoms are replaced by other functional groups.
Reduction Reactions: The major products are less brominated pyrazine derivatives.
Aplicaciones Científicas De Investigación
Tetrabromopyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of tetrabromopyrazine involves its interaction with biological targets, leading to its antimicrobial effects. It is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death . Further research is needed to fully elucidate the molecular pathways involved.
Comparación Con Compuestos Similares
Tetrachloropyrazine: A chlorinated derivative of pyrazine used as a precursor in the synthesis of tetrabromopyrazine.
Tetrafluoropyrazine: A fluorinated derivative with different reactivity and applications.
Uniqueness: this compound is unique due to its high bromine content, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
23987-37-3 |
|---|---|
Fórmula molecular |
C4Br4N2 |
Peso molecular |
395.67 g/mol |
Nombre IUPAC |
2,3,5,6-tetrabromopyrazine |
InChI |
InChI=1S/C4Br4N2/c5-1-2(6)10-4(8)3(7)9-1 |
Clave InChI |
SHLWADXOOVABBK-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(C(=N1)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)




![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)

